molecular formula C14H15N7O2S B14461718 4-Amino-N-2-pyridinyl-N-(2-(1H-tetrazol-5-yl)ethyl)benzenesulfonamide CAS No. 69518-41-8

4-Amino-N-2-pyridinyl-N-(2-(1H-tetrazol-5-yl)ethyl)benzenesulfonamide

Cat. No.: B14461718
CAS No.: 69518-41-8
M. Wt: 345.38 g/mol
InChI Key: CZSHNVBLPFCMFV-UHFFFAOYSA-N
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Description

4-Amino-N-2-pyridinyl-N-(2-(1H-tetrazol-5-yl)ethyl)benzenesulfonamide is a complex organic compound that features a combination of aromatic, heterocyclic, and sulfonamide functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-N-2-pyridinyl-N-(2-(1H-tetrazol-5-yl)ethyl)benzenesulfonamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the tetrazole ring, which can be achieved through the cyclization of appropriate nitriles with sodium azide under acidic conditions. The pyridine and benzenesulfonamide moieties are then introduced through nucleophilic substitution reactions, often using pyridine derivatives and sulfonyl chlorides .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

4-Amino-N-2-pyridinyl-N-(2-(1H-tetrazol-5-yl)ethyl)benzenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted derivatives of the original compound, which can be further utilized in different applications .

Scientific Research Applications

4-Amino-N-2-pyridinyl-N-(2-(1H-tetrazol-5-yl)ethyl)benzenesulfonamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 4-Amino-N-2-pyridinyl-N-(2-(1H-tetrazol-5-yl)ethyl)benzenesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, which is crucial for its antimicrobial and anticancer effects. The tetrazole ring and sulfonamide group play key roles in these interactions by forming strong hydrogen bonds and electrostatic interactions with the target molecules .

Comparison with Similar Compounds

Properties

CAS No.

69518-41-8

Molecular Formula

C14H15N7O2S

Molecular Weight

345.38 g/mol

IUPAC Name

4-amino-N-pyridin-2-yl-N-[2-(2H-tetrazol-5-yl)ethyl]benzenesulfonamide

InChI

InChI=1S/C14H15N7O2S/c15-11-4-6-12(7-5-11)24(22,23)21(14-3-1-2-9-16-14)10-8-13-17-19-20-18-13/h1-7,9H,8,10,15H2,(H,17,18,19,20)

InChI Key

CZSHNVBLPFCMFV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)N(CCC2=NNN=N2)S(=O)(=O)C3=CC=C(C=C3)N

Origin of Product

United States

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